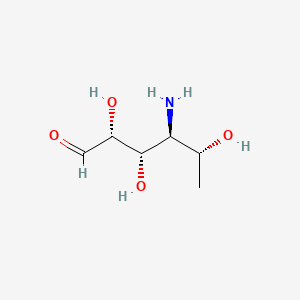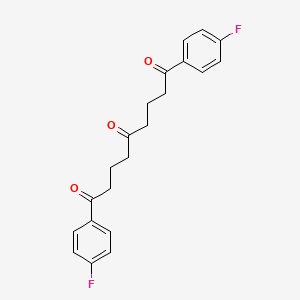
1,9-Bis(4-fluorophényl)nonane-1,5,9-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” is a chemical compound with the molecular formula C21H20F2O3 . It is also known as Oxazolidine Dimer Impurity .
Molecular Structure Analysis
The molecular structure of “1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” can be represented by the SMILES notation: O=C(C1=CC=C(F)C=C1)CCCC(CCCC(C2=CC=C(F)C=C2)=O)=O . The InChI representation is: InChI=1S/C20H18FNO4/c21-16-10-5-4-9-15(16)18(23)11-6-12-19(24)22-17(13-26-20(22)25)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2/t17-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of “1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” is 358.4 . Other physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Synthèse de polymères haute performance
1,9-Bis(4-fluorophényl)nonane-1,5,9-trione: est utilisé dans la synthèse de polymères haute performance en raison de sa capacité à conférer une stabilité thermique et de bonnes propriétés optiques . Ces polymères sont essentiels dans la création de matériaux tels que les résines époxy, les polycarbonates et les résines acryliques, qui trouvent des applications dans les industries aérospatiale, automobile et électronique.
Recherche en catalyse
Le composé sert de modèle pour étudier les propriétés catalytiques des liquides ioniques bifonctionnels (BFIL). Ces BFIL sont caractérisés par leurs groupes fonctionnels doubles, qui sont cruciaux pour comprendre le mécanisme de catalyse dans la synthèse de composés bisphénoliques .
Développement de polyimides fluorés
This compound: est un précurseur dans le développement de polyimides fluorés . Ces matériaux sont connus pour leur résistance thermique et chimique exceptionnelle, ce qui les rend adaptés aux applications à haute température, telles que la fabrication d'électronique et les matériaux isolants.
Chimie analytique
Ce composé est utilisé en chimie analytique pour comprendre le comportement des composés fluorés dans diverses réactions. Il sert d'étalon dans des techniques telles que la RMN, la HPLC, la LC-MS et la UPLC, qui sont essentielles dans la recherche pharmaceutique et chimique .
Intermédiaires pharmaceutiques
En tant qu'intermédiaire, This compound contribue à la synthèse de divers agents pharmaceutiques. Ses propriétés structurelles sont bénéfiques dans la création d'intermédiaires pour les inhibiteurs de l'absorption du cholestérol et d'autres composés médicinaux .
Science des matériaux
La structure unique du composé est explorée en science des matériaux pour créer de nouveaux matériaux aux propriétés souhaitées. Son incorporation dans différentes matrices peut conduire au développement de composites innovants avec des caractéristiques de performance améliorées.
Mécanisme D'action
Target of Action
The primary targets of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione’s action are currently unknown . Understanding these effects will require further experimental studies and clinical trials.
Analyse Biochimique
Biochemical Properties
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione plays a significant role in biochemical reactions, particularly as an impurity intermediate of Ezetimibe, a cholesterol absorption inhibitor . This compound interacts with enzymes and proteins involved in cholesterol metabolism. The nature of these interactions includes binding to specific sites on enzymes, thereby influencing their activity. For instance, it may inhibit or activate enzymes that are crucial for cholesterol absorption and metabolism.
Cellular Effects
The effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, it can affect cell signaling pathways that regulate cholesterol uptake and storage .
Molecular Mechanism
At the molecular level, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cholesterol metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cholesterol metabolism and other cellular processes. Toxic or adverse effects may be observed at very high doses, including potential damage to liver and other organs involved in lipid metabolism .
Metabolic Pathways
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate the synthesis, absorption, and storage of cholesterol. These interactions can influence metabolic flux and alter the levels of various metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, particularly in tissues involved in cholesterol metabolism .
Subcellular Localization
The subcellular localization of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .
Propriétés
IUPAC Name |
1,9-bis(4-fluorophenyl)nonane-1,5,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNHJSQXBEVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

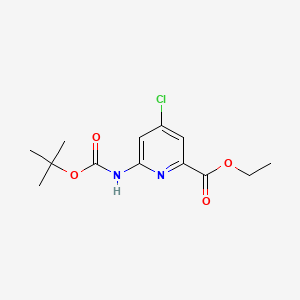
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
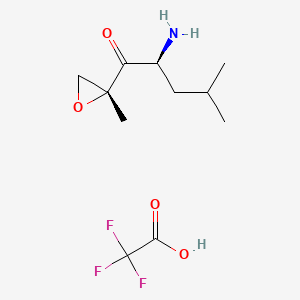
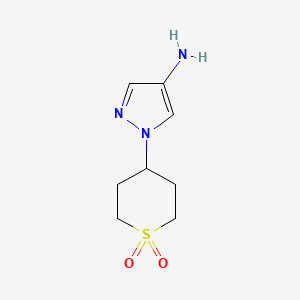
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
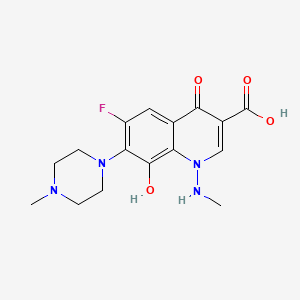

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
